Methyl 2-aminopyrimidine-5-carboxylate
Overview
Description
Methyl 2-aminopyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound, in particular, features an amino group at the second position and a carboxylate ester at the fifth position of the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives can involve various methods, including the reaction of different starting materials such as isoxazoles, pyridinium ylides, or aminopyridines with other reagents to introduce various functional groups into the pyrimidine ring. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system is an example of such synthetic strategies . Additionally, the reaction of 2-aminopyridines with 3-bromoacetylazulene-1-carboxylate to form imidazo-fused nitrogen-heterocycles is another example of pyrimidine derivative synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques such as X-ray crystallography, NMR, and quantum chemical calculations. For example, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were determined using X-ray crystallography and further supported by DFT studies . These techniques provide detailed information about the geometry and electronic structure of the molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, catalytic reductions, and complex formation with metals. For instance, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-substituted azulenes . Moreover, the formation of metal complexes, as seen with silver complexes of 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime, demonstrates the ability of pyrimidine derivatives to act as ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science. For example, the antimicrobial activity of silver complexes of pyrimidine derivatives against various bacteria and yeasts indicates the biological relevance of these compounds . Additionally, the interaction of these metal complexes with DNA suggests potential applications in biochemistry and pharmacology .
Scientific Research Applications
Synthetic Pathways and Chemical Transformations
Methyl 2-aminopyrimidine-5-carboxylate serves as a versatile intermediate in the synthesis of various complex molecules. For example, the compound participates in reactions leading to the creation of imidazo[1,2-a]pyrimidines and imidazo[1,2-b][1,2,4]triazines, showcasing its utility in building heterocyclic compounds with potential biological activities (Imafuku, Miyashita, & Kikuchi, 2003). Similarly, its reactivity was exploited in the development of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, further illustrating the compound's role in advancing heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalysis and Enzyme Engineering
Research on enzyme engineering has revealed the potential of using methyl 2-aminopyrimidine-5-carboxylate as a substrate for evolved enzymes. A study demonstrated the directed evolution of a nonheme diiron N-oxygenase, AzoC, to improve its catalytic efficiency towards nitrogen heterocycle substrates, including methyl 2-aminopyrimidine-5-carboxylate. This work highlights the application of chemical biology in expanding the utility of substrates for biocatalysis, offering insights into novel biosynthetic pathways for azoxy compounds (Xu, Liu, Chen, & Li, 2022).
Pharmacological Research
In pharmacological research, derivatives of methyl 2-aminopyrimidine-5-carboxylate have been explored for their potential biological activities. Although direct applications of methyl 2-aminopyrimidine-5-carboxylate in drug development were not highlighted in the searched literature, the synthesis and evaluation of related aminopyrimidine derivatives for activities such as serotonin receptor agonism indicate the broader relevance of this chemical class in medicinal chemistry. For instance, the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A partial agonists exemplify the exploration of aminopyrimidines in developing therapeutic agents (Dounay et al., 2009).
Crystal Structure Prediction and Molecular Interactions
Methyl 2-aminopyrimidine-5-carboxylate and its derivatives also find applications in crystallography and materials science. Cluster analysis and intermolecular interaction studies, particularly involving carboxylate, pyridine, and pyrimidine heterocycles, contribute to crystal structure prediction efforts. Such research aids in understanding the molecular assembly and can inform the design of new materials and pharmaceuticals (Collins, Wilson, & Gilmore, 2010).
Future Directions
While specific future directions for Methyl 2-aminopyrimidine-5-carboxylate are not available, it’s worth noting that 2-aminopyrimidine derivatives have shown potential in medical research. For instance, some 2-aminopyrimidine derivatives exhibited good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests potential future directions in the development of new efficient antitrypanosomal and antiplasmodial compounds .
properties
IUPAC Name |
methyl 2-aminopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBXKOTWYZYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430733 | |
Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminopyrimidine-5-carboxylate | |
CAS RN |
308348-93-8 | |
Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-aminopyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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